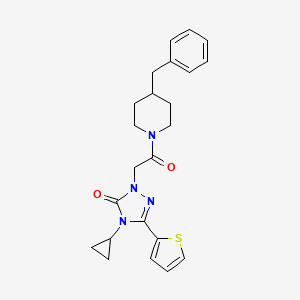

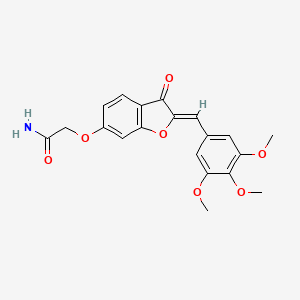

![molecular formula C14H23NO4 B2396962 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid CAS No. 2001817-15-6](/img/structure/B2396962.png)

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is used as an antidepressant and anxiolytic drug. It was first synthesized in the early 1980s and has been used clinically since the early 1990s.

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

Cycloaddition reactions involving spiro compounds, similar to "6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid", have been extensively studied. These reactions often result in the formation of complex and novel molecular structures. For instance, Tsuno et al. (2006) explored the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones, leading to spiro compounds constructed between the β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).

Anticonvulsant Evaluation of Spiro Compounds

Research into the anticonvulsant properties of spiro compounds, which share a similar structural motif to "6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid", has been conducted. Scott et al. (1985) synthesized and evaluated spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. These studies aim to understand the role of the carboxylic acid group in anticonvulsant activity (Scott et al., 1985).

Investigation of Cytochrome P450 Mechanisms

The mechanism of cytochrome P450 enzymes, which are essential for drug metabolism, has been studied using spiro compounds as probes. Auclair et al. (2002) utilized norcarane and spiro[2.5]octane to investigate the hydrocarbon hydroxylation mechanisms of these enzymes, demonstrating the involvement of radical intermediates (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of spiro compounds have provided insights into their chemical properties and potential applications. Chernykh et al. (2014) discussed the stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, highlighting the importance of structural configuration in determining biological activity (Chernykh, Radchenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2014).

Manganese-Catalyzed C(sp3)–H Functionalization

Galeotti et al. (2022) investigated the C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, catalyzed by manganese complexes. This study illustrates the potential for precise chemoselectivity in C–H oxidation reactions, which could be relevant for synthesizing compounds like "6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid" (Galeotti, Vicens, Salamone, Costas, & Bietti, 2022).

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4-5-13)7-9-14/h4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVWKZUUAXVKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2(CC2)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)

![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)